1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione
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Overview
Description
1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of oxazolo[2,3-f]purines, which are characterized by their fused heterocyclic rings. The presence of the tolyloxymethyl group and the oxazolo ring system contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxazolo ring: This step typically involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the tolyloxymethyl group: This is achieved through nucleophilic substitution reactions, where the tolyloxymethyl group is introduced to the oxazolo ring.
Methylation: The final step involves the methylation of the purine ring to obtain the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.
Interfering with DNA or RNA synthesis: This can lead to the inhibition of cell proliferation, making it a potential anticancer agent.
Modulating signal transduction pathways: This can affect various cellular processes, such as apoptosis, cell cycle regulation, and immune response.
Comparison with Similar Compounds
1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione can be compared with other similar compounds, such as:
1-Methyl-7-[(2-methylphenoxy)methyl]-6,7-dihydro[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
7-[(4-methoxyphenoxy)methyl]-1,3-dimethyl-6,7-dihydro[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione: This compound differs in the presence of methoxy groups, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-methyl-7-[(3-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9-4-3-5-10(6-9)23-8-11-7-20-12-13(17-16(20)24-11)19(2)15(22)18-14(12)21/h3-6,11H,7-8H2,1-2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHMVCXYTVFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)NC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642467 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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